molecular formula C19H21FN6OS B2847911 N-cyclohexyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863458-81-5

N-cyclohexyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2847911
CAS No.: 863458-81-5
M. Wt: 400.48
InChI Key: CJRBPIJFVMEANS-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic small molecule featuring a [1,2,3]triazolo[4,5-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its versatile biological properties. This specific chemotype is structurally analogous to compounds investigated as potent agonists of the Cannabinoid Receptor 2 (CB2), a key target in immunology and inflammation research . The molecular architecture, which integrates a 2-fluorobenzyl group at the N-1 position of the triazole ring and a thioacetamide chain linked to a cyclohexyl moiety, is designed to optimize interactions with enzymatic active sites. The [1,2,3]triazolo[4,5-d]pyrimidine scaffold is a bioisostere of purine, allowing it to potentially inhibit a range of kinase and phosphatase enzymes . Compounds within this structural class have demonstrated significant potential in antimicrobial research. Specifically, triazole-containing derivatives have been shown to exhibit powerful inhibitory activity against the urease enzyme, a critical virulence factor in pathogenic bacteria like Helicobacter pylori and Proteus mirabilis . Furthermore, the 1,2,4-triazole pharmacophore, a closely related heterocycle, is well-established in commercial antibacterial and antifungal agents, underscoring the inherent biological relevance of triazole-based compounds . This reagent provides researchers with a valuable chemical tool for probing signal transduction pathways, screening for new antimicrobial agents, and investigating the therapeutic potential of CB2 modulation in preclinical models. It is supplied For Research Use Only and is strictly not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6OS/c20-15-9-5-4-6-13(15)10-26-18-17(24-25-26)19(22-12-21-18)28-11-16(27)23-14-7-2-1-3-8-14/h4-6,9,12,14H,1-3,7-8,10-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRBPIJFVMEANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22FN5S, with a molecular weight of approximately 357.46 g/mol. The compound features a triazole-pyrimidine framework that facilitates diverse interactions with biological targets, particularly enzymes and receptors involved in various therapeutic pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions such as temperature and solvent choice to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure of the synthesized compound.

This compound exhibits its biological activity primarily through interactions with specific biological targets. These interactions can lead to modulation of enzymatic activity or receptor signaling pathways, which are critical for therapeutic efficacy.

Antibacterial Activity

Research has indicated that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains . The structural features of triazoles contribute to their ability to inhibit bacterial growth effectively.

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. For example, certain derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves inducing apoptosis or disrupting cellular signaling pathways associated with tumor growth .

Case Studies

  • Antibacterial Evaluation : A study evaluating the antibacterial efficacy of triazole derivatives found that specific compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing the potential application of this compound in treating bacterial infections.
  • Anticancer Activity : In vitro tests on cancer cell lines revealed that certain derivatives could reduce cell viability significantly at low concentrations (IC50 values in the micromolar range), indicating a strong potential for further development into anti-cancer agents.

Quantitative Data

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialStaphylococcus aureus10
AntibacterialEscherichia coli15
AnticancerA431 Vulvar Carcinoma5
AnticancerHT-29 Colon Cancer8

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of N-cyclohexyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is C18H22FN5S, with a molecular weight of approximately 357.46 g/mol. The compound features a triazole-pyrimidine core and a cyclohexyl moiety that enhances its lipophilicity, potentially influencing its interaction with biological targets .

Synthesis Methods:
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and solvent choice. Common methods include:

  • Reactions with Isothiocyanates: Utilizing copper (II) as a catalyst for regioselective synthesis.
  • Microwave Irradiation Techniques: For rapid synthesis of triazole derivatives .

Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for drug development.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity by interacting with various biological targets involved in tumor progression. Studies have shown that it can alter signaling pathways crucial for cancer cell growth and survival. For instance:

  • Mechanism of Action: It may inhibit specific enzymes or receptors that promote cancer cell proliferation .

Antifungal Activity

The compound's structural features suggest potential antifungal properties. Similar compounds in the triazole class have demonstrated efficacy against various fungal pathogens, indicating that this compound could be explored for similar applications .

Case Studies and Research Findings

Several studies have investigated the efficacy of triazole-based compounds similar to this compound:

Study Focus Findings
Blokhina et al. (2021)Antifungal ActivityDemonstrated potent antifungal activity against Candida albicans with MIC values ranging from 0.0156 to 2.0 μg/mL for triazole derivatives .
PMC Study (2022)Synthesis and SARHighlighted the importance of structural modifications in enhancing antifungal activity among 1,2,4-triazole derivatives .
Patent Analysis (2016)IDO InhibitionDiscussed the potential of triazole compounds in modulating indoleamine 2,3-dioxygenase activity for cancer treatment .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs lie in substituents at positions 3 and 7 of the triazolopyrimidine core. Below is a comparative analysis:

Compound Name / ID (Evidence) Position 3 Substituent Position 7 Substituent Melting Point (°C) Yield (%)
Target Compound 2-Fluorobenzyl N-cyclohexyl thioacetamide Not reported Not given
9b () 4-Methylbenzyl Benzo[d]oxazol-2-ylthio 154–155 18.5
9d () 4-(Piperidin-1-ylmethyl)benzyl Benzo[d]oxazol-2-ylthio 130–133 23.5
9e () 4-(Morpholinomethyl)benzyl Benzo[d]oxazol-2-ylthio 89–90 89.9
21 () Benzyl N-piperidin-4-yl amine Not reported Not given

Key Observations :

  • Fluorine substitution (target compound) likely improves metabolic stability and target affinity compared to non-fluorinated analogs like 9b or 21 .
  • Cyclohexyl vs. Aromatic Groups : The N-cyclohexyl group in the target compound may enhance solubility relative to rigid aromatic systems (e.g., 9b ’s benzoxazole) but reduce π-π stacking interactions .

Comparison with Analog Syntheses :

  • Compound 9e (): Uses morpholine and benzyl aldehyde for reductive amination, achieving high yields via polar solvent systems (toluene/acetonitrile) .

Pharmacological Implications

While activity data for the target compound are unavailable, inferences can be drawn from analogs:

  • Kinase Inhibition: Fluorinated benzyl groups (as in the target) are associated with enhanced selectivity for kinases like EZH2 or HDACs, as seen in ’s cyclopropylamino derivatives .
  • Epigenetic Modulation : The triazolopyrimidine core in 21 () shows dual EZH2/HDAC inhibition, suggesting the target compound may share similar mechanisms .
  • Solubility vs. Bioavailability : The cyclohexyl group may balance lipophilicity better than 9d ’s piperidine or 9e ’s morpholine, which are highly polar but prone to rapid clearance .

Q & A

Q. What are the key synthetic steps for N-cyclohexyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide?

The synthesis typically involves:

  • Step 1: Formation of the triazolopyrimidine core via cyclization of precursor azides and alkynes under controlled temperatures (e.g., 60–80°C) .
  • Step 2: Introduction of the 2-fluorobenzyl group through alkylation or nucleophilic substitution, often using alkaline conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Thioether linkage formation between the triazolopyrimidine core and the acetamide moiety via thiol-disulfide exchange or nucleophilic substitution .
  • Step 4: Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the final compound .

Q. What analytical methods confirm its structure and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and structural integrity (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and fragmentation patterns .
  • Thin-Layer Chromatography (TLC): Monitors reaction progress and purity using UV visualization or iodine staining .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95%) under reversed-phase conditions .

Q. What biological activities are associated with this compound?

  • Antimicrobial: Inhibits bacterial growth (e.g., Staphylococcus aureus) in disk diffusion assays .
  • Anticancer: Demonstrates cytotoxicity against cancer cell lines (e.g., IC₅₀ values in the μM range in MTT assays) .
  • Enzyme Inhibition: Potentially targets kinases or proteases due to triazolopyrimidine interactions with ATP-binding pockets .

Advanced Research Questions

Q. How to optimize reaction conditions to improve synthesis yield?

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency for fluorobenzyl group introduction .
  • Temperature Control: Lower temps (e.g., 0–5°C) minimize side reactions during thioether bond formation .
  • Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in heterogeneous systems .
  • Yield Tracking: Use in-process analytical tools (e.g., TLC or inline IR spectroscopy) to identify bottlenecks .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Standardization: Replicate studies under uniform conditions (e.g., cell line passage number, serum concentration) .
  • Orthogonal Assays: Cross-validate results using complementary methods (e.g., Western blot for apoptosis markers alongside MTT assays) .
  • Structural Confirmation: Ensure compound integrity via NMR and LC-MS to rule out degradation artifacts .

Q. What strategies are used to study its interaction with biological targets?

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics to purified enzymes (e.g., kinase domains) .
  • Molecular Docking: Computational modeling predicts binding poses using software like AutoDock Vina (triazolopyrimidine core often anchors in hydrophobic pockets) .
  • Competitive Binding Assays: Use fluorescent probes (e.g., ATP-competitive dyes) to quantify target engagement .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Analog Synthesis: Modify substituents (e.g., cyclohexyl to phenyl groups) to assess impact on bioactivity .
  • Bioisosteric Replacement: Substitute sulfur in the thioether with oxygen or selenium to evaluate electronic effects .
  • Pharmacophore Mapping: Identify critical functional groups (e.g., fluorobenzyl moiety) via 3D-QSAR modeling .

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